molecular formula C10H8FNO2 B3039687 3-Cyano-3-(4-fluoro-phenyl)-propionic acid CAS No. 1267271-26-0

3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Cat. No.: B3039687
CAS No.: 1267271-26-0
M. Wt: 193.17 g/mol
InChI Key: BFFZURZUOXFHDJ-UHFFFAOYSA-N
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Description

3-Cyano-3-(4-fluoro-phenyl)-propionic acid is an organic compound characterized by the presence of a cyano group (-CN) and a fluoro-substituted phenyl ring attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and malononitrile.

    Knoevenagel Condensation: The 4-fluorobenzaldehyde undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form 3-(4-fluorophenyl)-2-cyanoacrylonitrile.

    Hydrolysis: The cyanoacrylonitrile intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3-(4-fluoro-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: 3-(4-Fluorophenyl)-3-oxopropionic acid.

    Reduction: 3-Amino-3-(4-fluoro-phenyl)-propionic acid.

    Substitution: 3-Cyano-3-(4-methoxy-phenyl)-propionic acid.

Mechanism of Action

The mechanism of action of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Binding: It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-3-(4-chloro-phenyl)-propionic acid: Similar structure but with a chloro group instead of a fluoro group.

    3-Cyano-3-(4-methyl-phenyl)-propionic acid: Contains a methyl group instead of a fluoro group.

    3-Cyano-3-(4-bromo-phenyl)-propionic acid: Features a bromo group in place of the fluoro group.

Uniqueness

3-Cyano-3-(4-fluoro-phenyl)-propionic acid is unique due to the presence of the fluoro group, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-cyano-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFZURZUOXFHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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